molecular formula C4H5N3OS B019371 Thiazole-4-carbohydrazide CAS No. 101257-38-9

Thiazole-4-carbohydrazide

Cat. No. B019371
M. Wt: 143.17 g/mol
InChI Key: PZCUPAZNRMQILK-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

1,1-Dimethylethyl 2-(1,3-thiazol-4-ylcarbonyl)hydrazinecarboxylate (I64) (1.378 g, 5.66 mmol) was dissolved in 1,4-dioxane (15 mL) and to this was added 4M HCl in 1,4-dioxane (14.16 mL, 56.6 mmol). The solution was then stirred at room temperature for 18 hours. The solvent was then evaporated in vacuo and the remaining residue was loaded onto an SCX cartridge and washed with methanol before being eluted with 2M NH3 in DCM. The solution was then evaporated in vacuo to yield the product in 0.784 g.
Name
1,1-Dimethylethyl 2-(1,3-thiazol-4-ylcarbonyl)hydrazinecarboxylate
Quantity
1.378 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.16 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6]([NH:8][NH:9]C(OC(C)(C)C)=O)=[O:7])[N:3]=[CH:2]1.Cl>O1CCOCC1>[S:1]1[CH:5]=[C:4]([C:6]([NH:8][NH2:9])=[O:7])[N:3]=[CH:2]1

Inputs

Step One
Name
1,1-Dimethylethyl 2-(1,3-thiazol-4-ylcarbonyl)hydrazinecarboxylate
Quantity
1.378 g
Type
reactant
Smiles
S1C=NC(=C1)C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
14.16 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was then stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated in vacuo
WASH
Type
WASH
Details
washed with methanol
WASH
Type
WASH
Details
before being eluted with 2M NH3 in DCM
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the product in 0.784 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
S1C=NC(=C1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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